

4-Benzofurazancarboxaldehyde molecular weight and formula

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Compound of Interest

Compound Name: **4-Benzofurazancarboxaldehyde**

Cat. No.: **B027963**

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An In-depth Technical Guide to **4-Benzofurazancarboxaldehyde**

This technical guide provides a comprehensive overview of **4-Benzofurazancarboxaldehyde**, a key intermediate in the synthesis of pharmaceuticals. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Identity and Properties

4-Benzofurazancarboxaldehyde, also known as 2,1,3-Benzoxadiazole-4-carboxaldehyde or 4-Formylbenzofurazan, is a heterocyclic aromatic compound. Its chemical structure consists of a fused benzofurazan ring system with a carboxaldehyde group at the 4-position.

Table 1: Physicochemical Properties of **4-Benzofurazancarboxaldehyde**

Property	Value	Reference(s)
Molecular Formula	C ₇ H ₄ N ₂ O ₂	[1] [2] [3]
Molecular Weight	148.12 g/mol	[2] [3] [4]
CAS Number	32863-32-4	[1] [2] [5]
Appearance	Light Brown Solid	[5]
Melting Point	100-102°C	[3]
Boiling Point	277°C	[3]
Density	1.4 ± 0.1 g/cm ³	[3]

Synthesis of 4-Benzofurazancarboxaldehyde

A common synthetic route to **4-Benzofurazancarboxaldehyde** involves the bromination of 4-methylbenzofurazan followed by a Sommelet reaction[\[1\]](#). This process is a crucial step in the industrial production of the calcium channel antagonist, Isradipine.

Experimental Protocol: Synthesis from 4-Methylbenzofurazan

This protocol describes a two-step synthesis of **4-Benzofurazancarboxaldehyde** starting from 4-methylbenzofurazan.

Step 1: Bromination of 4-Methylbenzofurazan to 4-(Bromomethyl)benzofurazan[\[1\]](#)

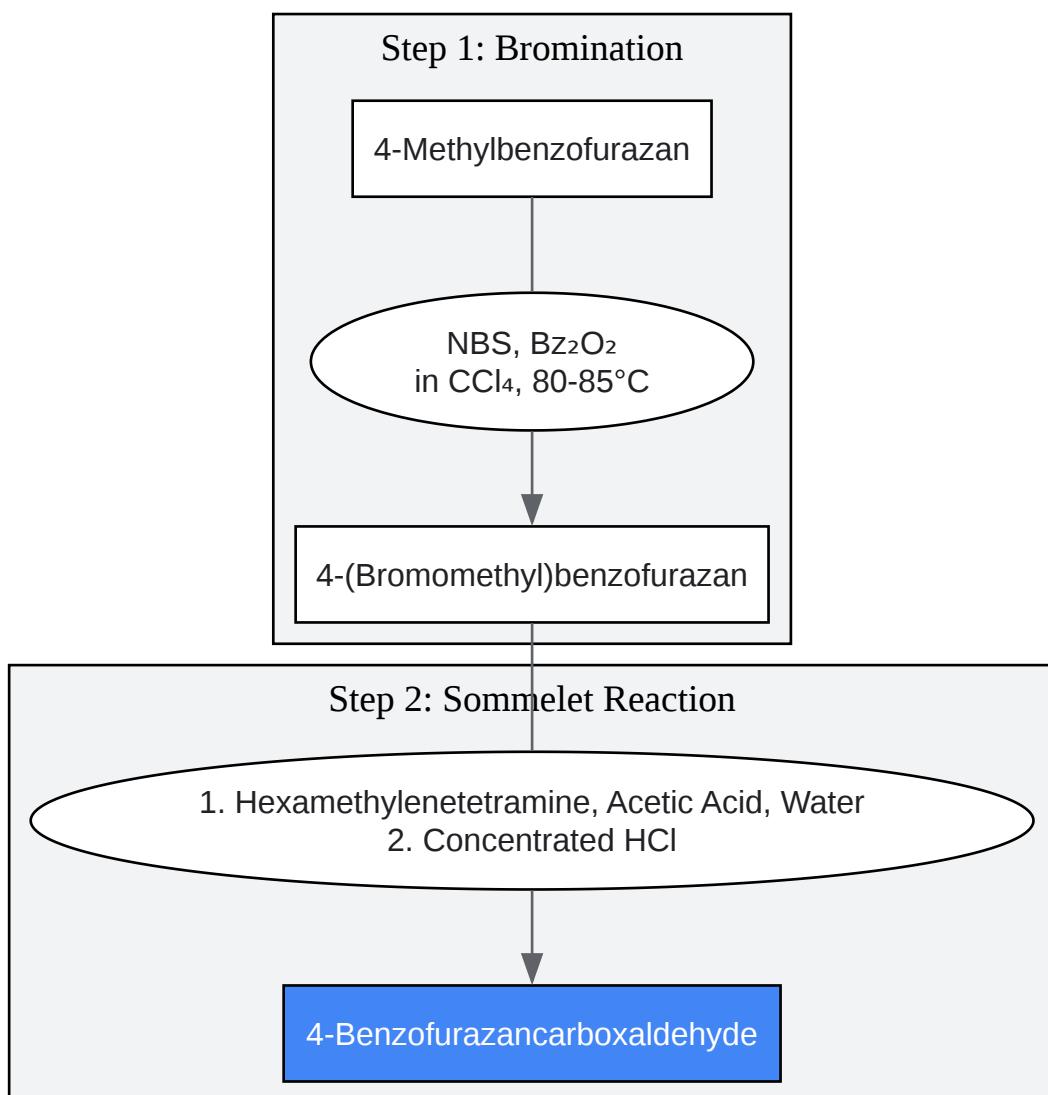
- Dissolve 13.4 g (100 mmol) of 4-methylbenzofurazan in 150 ml of carbon tetrachloride.
- Add 23.5 g (132 mmol) of N-Bromosuccinimide (NBS) and 0.29 mol of benzoyl peroxide (Bz₂O₂) to the solution.
- Heat the mixture to 80-85°C to initiate the reaction.
- After the reaction is complete, cool the system down to 40°C.
- Filter the mixture and wash the filter cake with chloroform.

- Recover the solvent under reduced pressure to obtain the crude product.
- Recrystallize the crude product from a petroleum ether-ethyl acetate mixture to yield faint yellow acicular crystals of 4-(bromomethyl)benzofurazan.

Step 2: Sommelet Reaction of 4-(Bromomethyl)benzofurazan to **4-Benzofurazancarboxaldehyde**^[1]

- In a reaction flask, combine 21.1 g (0.1 mol) of 4-(bromomethyl)benzofurazan, 21.0 g (0.15 mol) of hexamethylenetetramine, 80 ml of acetic acid, and 80 ml of water.
- Heat the mixture to reflux with stirring for 1 hour under a nitrogen atmosphere.
- Add 80 ml of concentrated hydrochloric acid and continue to stir at reflux for 30 minutes.
- Once the reaction is complete, cool the mixture to room temperature.
- Extract the product with ethyl acetate.
- Combine the organic layers and wash successively with 10% aqueous sodium carbonate solution and saturated brine.
- Dry the organic layer and remove the solvent to yield **4-Benzofurazancarboxaldehyde**.

Synthesis Workflow



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Synthesis of **4-Benzofurazancarboxaldehyde**.

Application in Drug Development: Synthesis of Isradipine

4-Benzofurazancarboxaldehyde is a pivotal intermediate in the synthesis of Isradipine, a dihydropyridine calcium channel blocker used for the treatment of hypertension[1][5]. The synthesis involves a condensation reaction followed by a Hantzsch pyridine synthesis.

Experimental Protocol: Synthesis of Isradipine

The following protocol outlines the conversion of **4-Benzofurazancarboxaldehyde** to Isradipine.

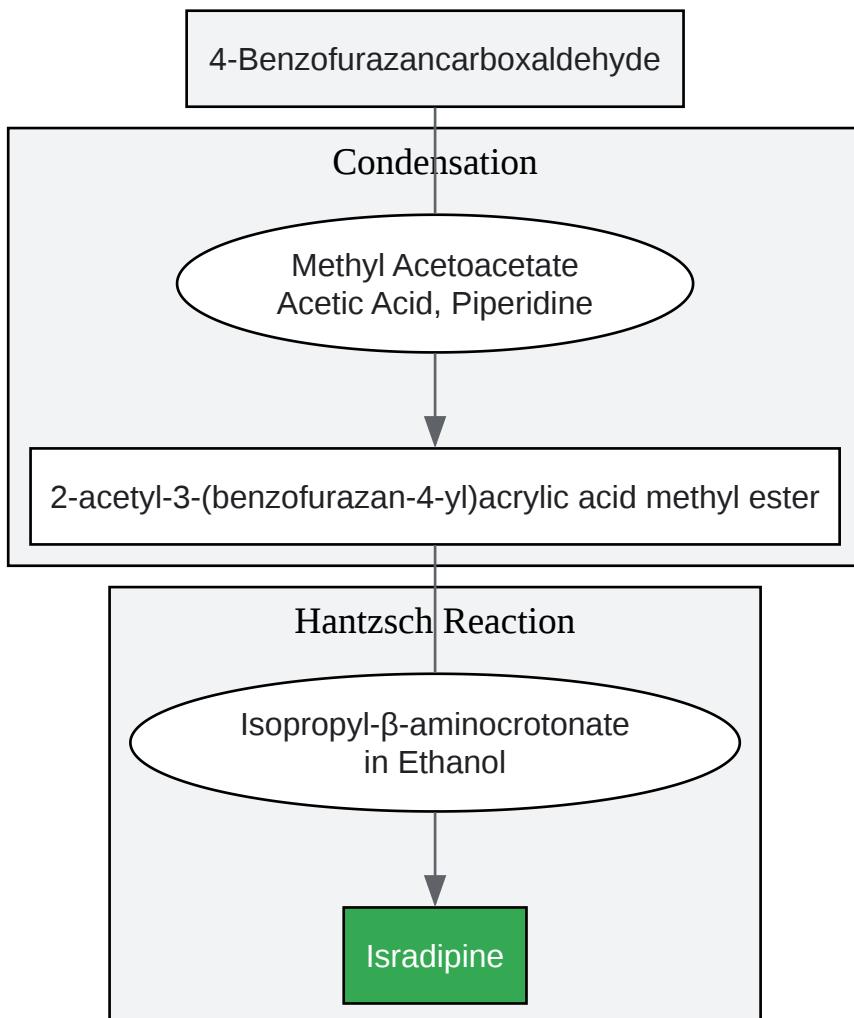
Step 1: Condensation to form 2-acetyl-3-(benzofurazan-4-yl)acrylic acid methyl ester[5]

- React 2,1,3-benzoxadiazole-4-carboxaldehyde with methyl acetoacetate.
- Use catalytic amounts of acetic acid and piperidine.
- The reaction is typically carried out in a suitable solvent like diisopropyl ether at reflux for 8 to 12 hours.

Step 2: Hantzsch Reaction to form Isradipine[5]

- React the product from Step 1, 2-acetyl-3-(benzofurazan-4-yl)acrylic acid methyl ester, with isopropyl- β -aminocrotonate.
- The reaction is conducted in ethanol at a temperature of 25 to 35°C.
- The resulting product is Isradipine (4-(4-Benzofurazanyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylic acid methyl 1-methylethyl ester).

Isradipine Synthesis Pathway

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Synthesis pathway of Isradipine.

Biological Activity Context

While specific biological activities of **4-Benzofurazancarboxaldehyde** are not extensively documented beyond its role as a synthetic intermediate, the broader classes of benzofurazan and benzofuran derivatives exhibit a wide range of pharmacological properties.

- Benzofurazan/Benzofuran Derivatives: These compounds are known for their potential as fluorescent probes for sigma receptors and in labeling amino acid neurotransmitters^{[6][7]}. Hybrid molecules incorporating the benzofuroxan moiety have demonstrated cytotoxic effects against various cancer cell lines and possess potential antifungal and antibacterial properties^[8].

- Benzofuran Derivatives: The benzofuran scaffold is present in numerous natural products and synthetic compounds with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer effects[9].

The established role of **4-Benzofurazancarboxaldehyde** in the synthesis of Isradipine, a compound with significant cardiovascular effects, underscores its importance in medicinal chemistry. Further research may explore the intrinsic biological activities of this molecule and its potential as a scaffold for the development of new therapeutic agents.

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